molecular formula C12H15F3O B12550668 1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene CAS No. 188527-52-8

1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene

Cat. No.: B12550668
CAS No.: 188527-52-8
M. Wt: 232.24 g/mol
InChI Key: CVJMHHJDCYFSKL-UHFFFAOYSA-N
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Description

1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring and an alkoxy group derived from pentanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)phenol with 3-pentanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include strong acids or bases, which facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of methyl-substituted benzene derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The alkoxy group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[(Butan-2-yl)oxy]-4-(trifluoromethyl)benzene
  • 1-[(Hexan-4-yl)oxy]-4-(trifluoromethyl)benzene
  • 1-[(Pentan-3-yl)oxy]-3-(trifluoromethyl)benzene

Comparison: 1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl and alkoxy groups, which influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles, making it a valuable candidate for various applications.

Properties

CAS No.

188527-52-8

Molecular Formula

C12H15F3O

Molecular Weight

232.24 g/mol

IUPAC Name

1-pentan-3-yloxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C12H15F3O/c1-3-10(4-2)16-11-7-5-9(6-8-11)12(13,14)15/h5-8,10H,3-4H2,1-2H3

InChI Key

CVJMHHJDCYFSKL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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